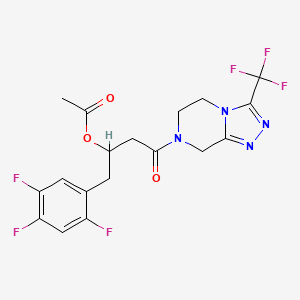

3-Desamino Acetoxy Sitagliptin

Description

Contextualization of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Pharmaceutical Sciences

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, often referred to as "gliptins," represent a significant class of oral antihyperglycemic medications. nih.gov These drugs are indicated for the management of type 2 diabetes mellitus. nih.gov The mechanism of action of DPP-4 inhibitors involves the inhibition of the DPP-4 enzyme, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). diabetesjournals.orgwikipedia.org By preventing the degradation of these incretins, DPP-4 inhibitors enhance their activity, leading to increased insulin secretion and suppressed glucagon release, thereby helping to control blood glucose levels. diabetesjournals.orgwikipedia.org Sitagliptin (B1680988) was the first DPP-4 inhibitor to receive FDA approval in 2006 and is a leading drug in its class. diabetesjournals.orgnih.govnih.gov The development of DPP-4 inhibitors marked a novel approach in the treatment of type 2 diabetes. nih.gov

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a critical and mandatory aspect of pharmaceutical development and manufacturing. pharmaffiliates.combohrium.com It involves the identification, quantification, and control of impurities that may be present in an API. pharmaffiliates.comglobalpharmatek.com These impurities can originate from various sources, including raw materials, intermediates, by-products of the synthesis process, and degradation of the API during storage. nih.govaquigenbio.com Even trace amounts of impurities can potentially impact the safety, efficacy, and quality of the final drug product. bohrium.comaquigenbio.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. pharmaffiliates.comaquigenbio.com Comprehensive impurity profiling is essential for ensuring patient safety and meeting these regulatory requirements. pharmaffiliates.comaquigenbio.com It also plays a vital role in optimizing manufacturing processes, leading to higher quality APIs and more cost-effective production. aquigenbio.com The process of impurity profiling helps in the validation of analytical methods used to detect and quantify these substances, ensuring accuracy and reliability. globalpharmatek.com

Rationale for Academic Research on 3-Desamino Acetoxy Sitagliptin as a Sitagliptin Impurity

Sitagliptin, like any synthetically produced API, can contain various process-related impurities and degradation products. nih.govbepls.com The study of specific impurities, such as 3-Desamino Acetoxy Sitagliptin, is crucial for several reasons. Understanding the formation pathways of such impurities can provide valuable insights into the degradation mechanisms of the parent drug, sitagliptin. This knowledge is instrumental in developing strategies to minimize their formation during synthesis and storage, thereby ensuring the purity and stability of the final drug product.

Furthermore, the synthesis and characterization of specific impurities like 3-Desamino Acetoxy Sitagliptin are necessary to develop and validate analytical methods for their detection and quantification in the bulk drug and its formulations. bepls.com These well-characterized impurity standards are essential for quality control laboratories to accurately monitor the levels of these substances. axios-research.com Academic research focused on a specific impurity contributes to the broader scientific understanding of the drug's chemistry and aids in the continuous improvement of its manufacturing and control strategies.

Scope and Objectives of the Academic Research Outline for 3-Desamino Acetoxy Sitagliptin

The primary objective of this article is to provide a detailed scientific overview of the chemical compound 3-Desamino Acetoxy Sitagliptin. The scope is strictly limited to the chemical and analytical aspects of this specific sitagliptin impurity.

The key objectives are:

To present the known chemical properties and synthesis of 3-Desamino Acetoxy Sitagliptin.

To discuss the analytical methods employed for the detection and characterization of sitagliptin and its related impurities.

To provide a structured and scientifically accurate resource for researchers and professionals in the pharmaceutical field.

This article will not discuss any clinical or pharmacological aspects, such as dosage, administration, or safety profiles.

Detailed Research Findings

The following table summarizes key information regarding the compounds discussed in this article.

| Compound Name | Chemical Class/Role | Key Research Findings |

| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | A potent and orally active inhibitor of DPP-4, used for the treatment of type 2 diabetes. nih.gov Its mechanism involves preventing the breakdown of incretin hormones. diabetesjournals.orgwikipedia.org |

| 3-Desamino Acetoxy Sitagliptin | Sitagliptin Impurity | A specific process-related impurity or degradation product of sitagliptin. Its study is important for understanding degradation pathways and for the development of analytical methods. |

| 3-Desamino-2,3-dehydrositagliptin | Sitagliptin Impurity | A known impurity of sitagliptin listed in the United States Pharmacopeia. Efficient synthetic routes for this compound have been developed. nih.govacs.orgnih.gov |

| 3-Desamino-3,4-dehydrositagliptin | Sitagliptin Impurity | Another United States Pharmacopeia impurity of sitagliptin, with established synthesis methods. nih.govacs.orgnih.gov |

| Metformin | Biguanide Antidiabetic Agent | Often used in combination with sitagliptin for the management of type 2 diabetes. nih.gov |

Properties

Molecular Formula |

C18H16F6N4O3 |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl] acetate |

InChI |

InChI=1S/C18H16F6N4O3/c1-9(29)31-11(4-10-5-13(20)14(21)7-12(10)19)6-16(30)27-2-3-28-15(8-27)25-26-17(28)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3 |

InChI Key |

RGIGIYKMDXWBSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |

Origin of Product |

United States |

Structural Aspects and Derivation of 3 Desamino Acetoxy Sitagliptin

Chemical Relationship to Sitagliptin (B1680988)

3-Desamino Acetoxy Sitagliptin is recognized as a chemical entity closely related to Sitagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.govrcsb.orgwikipedia.org Specifically, it is identified as a by-product generated during the chemical synthesis of other Sitagliptin-related impurities. 0qy.com Its formation is linked to the synthesis pathway of 3-Desamino-2,3-dehydro Sitagliptin, which itself is a known impurity of Sitagliptin. 0qy.com The presence of such related substances is a critical consideration in the manufacturing and quality control of active pharmaceutical ingredients, as impurities can arise from various stages including synthesis, degradation, or storage. ufrgs.brijpsr.comasianpubs.org

Hypothetical Structural Features Differentiating from Sitagliptin

The nomenclature "3-Desamino Acetoxy Sitagliptin" implies specific modifications to the core structure of Sitagliptin. The term "Desamino" indicates the absence of the primary amine (-NH₂) group, a key functional group in the Sitagliptin molecule. nih.govdrugfuture.com This amine is located at the third position of the butan-1-one backbone of Sitagliptin.

The term "Acetoxy" points to the introduction of an acetoxy group (CH₃COO-). Based on its systematic name, this group is attached at the second position of the butane chain, replacing the hydrogen atom that would be present after the removal of the amino group and a subsequent oxidation or rearrangement.

The structural differences between Sitagliptin and 3-Desamino Acetoxy Sitagliptin are summarized in the interactive data table below.

Nomenclature and Related Chemical Entities

The formal nomenclature for 3-Desamino Acetoxy Sitagliptin provides a precise description of its chemical structure. It is systematically known by several names and identifiers, which are crucial for its unambiguous identification in scientific literature and chemical databases.

As a synthesis-related substance, 3-Desamino Acetoxy Sitagliptin is associated with other impurities of Sitagliptin, most notably "3-Desamino-2,3-dehydro Sitagliptin" and "3-Desamino-3,4-dehydro Sitagliptin". 0qy.combiosynth.comlgcstandards.com These compounds are also characterized by the absence of the primary amine group, highlighting a common structural motif among this particular class of Sitagliptin impurities.

Table of Mentioned Compounds

Synthesis and Formation Pathways of 3 Desamino Acetoxy Sitagliptin

Investigation of Synthetic Routes Contributing to 3-Desamino Acetoxy Sitagliptin (B1680988) Formation

The presence of impurities in a final drug product can often be traced back to the manufacturing process. Side reactions, intermediates, and the specific conditions employed can all contribute to the generation of unintended molecules.

Analysis of Sitagliptin Manufacturing Processes

The synthesis of sitagliptin is a multi-step process that can vary but often involves the coupling of key intermediates. One of the primary routes involves the reaction of 2,4,5-trifluorophenylacetic acid with other reagents to form the core structure of the molecule. google.combiosynth.com Industrial manufacturing of sitagliptin phosphate (B84403) has been described in a multi-step process, which includes the formation of a β-keto ester, followed by asymmetric hydrogenation and subsequent coupling to a triazolopiperazine moiety. biosynth.com

The complexity of these synthetic routes provides multiple opportunities for the formation of impurities. The starting materials, reagents, and any intermediates can all potentially undergo side reactions.

Proposed Side Reactions During Sitagliptin Synthesis Leading to 3-Desamino Acetoxy Sitagliptin

While direct synthesis of 3-Desamino Acetoxy Sitagliptin is not a desired outcome, its formation can be postulated through side reactions involving key intermediates. The "desamino" portion of the name suggests the absence of the primary amine group at the 3-position of the butanone chain. This could arise from an elimination reaction during the synthesis.

Furthermore, the "acetoxy" group suggests the incorporation of an acetate (B1210297) moiety. A plausible route for this involves the use of acetic acid or a related derivative at some stage of the synthesis. For instance, a synthetic method for sitagliptin impurities starts with 2,4,5-trifluoro-phenylacetic acid. google.com If acetic anhydride (B1165640) or a similar acetylating agent is present, or if acetic acid is used as a solvent or catalyst under certain conditions, it could lead to the formation of an acetoxy-substituted intermediate that is then carried through to the final impurity structure.

Another possibility involves the N-acetylation of sitagliptin or its precursors, which has been observed in the formation of other sitagliptin impurities. psu.edu While this would typically form an amide, under certain rearrangement or reaction conditions, an acetoxy group could potentially be formed on the carbon backbone.

Influence of Reaction Conditions on Impurity Generation

The conditions under which a chemical reaction is carried out play a critical role in determining the product distribution, including the formation of impurities. For sitagliptin synthesis, factors such as the choice of base, solvent, and coupling agent can significantly influence the impurity profile.

Studies on the synthesis of related desamino-dehydro sitagliptin impurities have shown that the selection of the base is critical in controlling side reactions. acs.orgnih.gov For example, the use of different bases can lead to regio-isomerization of double bonds in synthetic intermediates. acs.orgnih.gov Similarly, the choice of solvent and the temperature of the reaction can affect reaction rates and the prevalence of side reactions. It is conceivable that specific combinations of these factors could create an environment conducive to the formation of 3-Desamino Acetoxy Sitagliptin.

Table 1: Influence of Reaction Conditions on Sitagliptin Impurity Formation

| Parameter | Condition | Potential Outcome on Impurity Formation | Reference |

| Base | Strong vs. Weak | Can promote elimination reactions leading to desamino impurities. Can influence regio-isomerization. | acs.org, nih.gov |

| Solvent | Protic vs. Aprotic | Can affect the solubility of intermediates and the transition states of side reactions. | acs.org, nih.gov |

| Temperature | Elevated Temperatures | Can increase the rate of degradation and side reactions. | ufrgs.br, nih.gov |

| Reagents | Presence of Acetylating Agents | Could lead to the formation of acetoxy-containing impurities. | google.com |

Degradation Pathways of Sitagliptin Yielding 3-Desamino Acetoxy Sitagliptin

Beyond the manufacturing process, impurities can also form as a result of the degradation of the active pharmaceutical ingredient over time, particularly under stress conditions such as exposure to acid, base, or oxidative agents.

Hydrolytic Degradation Mechanisms

Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with ester or amide linkages. Sitagliptin has been shown to degrade under both acidic and alkaline conditions. ufrgs.brnih.govnih.gov

Under acidic conditions, sitagliptin can undergo hydrolysis, leading to the cleavage of the molecule. ufrgs.brnih.gov Forced degradation studies have shown that sitagliptin degrades significantly in the presence of strong acids like hydrochloric acid, particularly at elevated temperatures. ufrgs.br While the primary degradation products identified are typically the result of amide bond cleavage, the acidic environment could also catalyze elimination reactions, leading to the formation of a desamino intermediate. If acetic acid is present in the formulation as an excipient or is formed from the degradation of other components, it could potentially react with a hydroxylated intermediate to form an acetoxy derivative.

In alkaline conditions, sitagliptin also demonstrates instability. nih.gov The degradation in a basic medium could proceed through different mechanisms, potentially involving the formation of different sets of impurities.

Oxidative Degradation Mechanisms

Oxidative degradation is another significant pathway for drug decomposition. The presence of oxidizing agents, light, or even atmospheric oxygen can lead to the formation of various degradation products. Studies have shown that sitagliptin is susceptible to oxidative stress. nih.govresearchgate.net

The reaction of sitagliptin with oxidizing agents like hydrogen peroxide can lead to the formation of several degradation products. psu.edu The primary amine group in sitagliptin could be a target for oxidation. The formation of a hydroxylamine (B1172632) or a ketone at the 3-position via oxidation, followed by elimination and subsequent reaction with an acetyl source, represents a potential, albeit complex, pathway to 3-Desamino Acetoxy Sitagliptin.

Forced degradation studies are a key tool in identifying potential degradation products. researchgate.net While 3-Desamino Acetoxy Sitagliptin has not been explicitly identified in published degradation studies of sitagliptin, the known reactivity of the molecule under various stress conditions suggests that its formation, while likely a minor pathway, is mechanistically plausible.

Table 2: Summary of Sitagliptin Degradation Studies

| Stress Condition | Degradation Products Observed | Potential for 3-Desamino Acetoxy Sitagliptin Formation | Reference |

| Acidic Hydrolysis | Amide cleavage products, other degradants | Plausible through elimination and subsequent acetylation | ufrgs.br, nih.gov |

| Alkaline Hydrolysis | Various degradation products | Possible, though specific pathways are less defined | nih.gov |

| Oxidative Stress | N-oxides, hydroxylated derivatives, and other products | Plausible through a multi-step oxidation, elimination, and acetylation sequence | psu.edu, researchgate.net |

Photolytic Degradation Mechanisms

Information regarding the formation of 3-Desamino Acetoxy Sitagliptin through photolytic pathways is not available. While studies on the photolytic degradation of Sitagliptin do exist, they identify different transformation products. For instance, irradiation of Sitagliptin with UV light is known to cause degradation, primarily through mechanisms like nucleophilic aromatic photosubstitution, where fluoride (B91410) atoms on the phenyl ring are replaced by hydroxide (B78521) groups. nih.gov Other studies have confirmed Sitagliptin's susceptibility to degradation under UV light, but none have identified 3-Desamino Acetoxy Sitagliptin as a resulting product. globalresearchonline.net

Thermal Degradation Mechanisms

There is no documented evidence of 3-Desamino Acetoxy Sitagliptin being formed as a result of thermal stress on Sitagliptin. Thermal degradation studies on Sitagliptin and its phosphate salts have been conducted, establishing its decomposition temperatures and identifying some volatile byproducts. nih.gov These studies show that Sitagliptin phosphate is more thermostable than its base form, with decomposition beginning at temperatures above 200°C. nih.gov However, the formation of a "desamino acetoxy" impurity has not been reported in these analyses. globalresearchonline.netnih.gov

Catalytic Influence of Excipients or Container Materials on Degradation

No research specifically links the formation of 3-Desamino Acetoxy Sitagliptin to interactions with pharmaceutical excipients or container materials. It is known that Sitagliptin can interact with certain excipients, especially under conditions of high heat and humidity. sci-hub.senih.gov For example, interactions with lactose (B1674315) can lead to the Maillard reaction, and interactions with magnesium stearate (B1226849) have also been noted. nih.govresearchgate.net These incompatibilities lead to the formation of various other known degradants, but 3-Desamino Acetoxy Sitagliptin is not among them.

Isolation and Enrichment Strategies for 3-Desamino Acetoxy Sitagliptin from Complex Matrices

As the compound 3-Desamino Acetoxy Sitagliptin is not a recognized impurity or degradant of Sitagliptin, there are no established methods for its isolation or enrichment. Analytical methods developed for Sitagliptin are focused on separating the parent drug from its known process-related impurities and degradation products. ijpsr.comufrgs.brasianpubs.org These methods typically employ techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for identification. ijpsr.comufrgs.br However, these strategies have not been applied to the isolation of 3-Desamino Acetoxy Sitagliptin, as it has not been detected in stressed samples of the drug.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Desamino Acetoxy Sitagliptin

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of pharmaceutical impurities, offering high-resolution separation of complex mixtures. For a compound like 3-Desamino Acetoxy Sitagliptin (B1680988), various chromatographic approaches can be employed to ensure its effective separation from the main API and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, robustness, and wide applicability. ijpsr.com The development of a stability-indicating RP-HPLC method is crucial for the accurate quantification of 3-Desamino Acetoxy Sitagliptin.

The choice of the stationary phase is a critical parameter in RP-HPLC method development. For Sitagliptin and its impurities, C18 and C8 columns are commonly utilized. nih.govresearchgate.net A study on the separation of Sitagliptin and its degradation-related impurities successfully employed a Waters Cosmosil C18 column (250 mm x 4.6 mm; 5 µm). nih.gov Another approach for the analysis of Sitagliptin and its organic impurities from the synthesis process utilized an XBridgeTM Phenyl column (250 mm X 4.6 mm i.d., 5 μm). The selection between these column chemistries depends on the specific physicochemical properties of 3-Desamino Acetoxy Sitagliptin relative to Sitagliptin and other potential impurities. Optimization involves evaluating parameters such as peak shape, resolution, and analysis time.

Table 1: Exemplary RP-HPLC Columns for Sitagliptin Impurity Analysis

| Column Name | Stationary Phase Chemistry | Dimensions | Particle Size |

| Waters Cosmosil | C18 | 250 mm x 4.6 mm | 5 µm |

| XBridgeTM | Phenyl | 250 mm x 4.6 mm | 5 µm |

| Zorbax Eclipse XDB | C18 | 150 mm x 4.6 mm | 5 µm |

| Phenomenex RP-18 (2) | C18 | 250 mm x 4.6 mm | 5 µm |

This table presents examples of columns used for the analysis of Sitagliptin and its impurities, which would be suitable starting points for the analysis of 3-Desamino Acetoxy Sitagliptin.

The mobile phase composition, including the organic modifier, aqueous phase, and pH, plays a pivotal role in achieving the desired separation. A common mobile phase for Sitagliptin impurity analysis consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov For instance, a gradient elution using 5mM ammonium acetate and methanol has been effective for separating degradation-related impurities of Sitagliptin. nih.gov In another method, a mobile phase of acetonitrile and 0.05% aqueous formic acid (40:60, v/v) was used.

Gradient elution is often preferred for analyzing samples containing compounds with a wide range of polarities, which is typical for impurity profiling. A programmed gradient allows for the efficient elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.

Table 2: Representative Mobile Phase Compositions for Sitagliptin Impurity Analysis

| Aqueous Phase | Organic Modifier | Elution Mode |

| 5mM Ammonium Acetate | Methanol | Gradient |

| 0.05% Formic Acid (aqueous) | Acetonitrile | Isocratic |

| 0.01M KH2PO4 (pH 2.5) | Methanol | Isocratic |

| Potassium Dihydrogen Phosphate Buffer (pH 4.6) | Acetonitrile & Methanol | Isocratic |

This table provides examples of mobile phase compositions that have been successfully used for the separation of Sitagliptin and its related substances.

Optimizing the flow rate and column temperature is essential for achieving efficient separation and maintaining good peak symmetry. A typical flow rate for RP-HPLC analysis of Sitagliptin impurities is 1.0 ml/min. nih.gov The column temperature is usually maintained at a constant value, for example, ambient temperature or slightly elevated (e.g., 30-40 °C), to ensure reproducibility of retention times. The optimization of these parameters aims to find a balance between analysis time, resolution, and backpressure.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC. For the analysis of complex impurity profiles, UHPLC can provide superior separation of closely eluting peaks. The principles of method development for UHPLC are similar to HPLC, but with adjustments for the smaller particle sizes and higher pressures. A UHPLC method for a related compound, Vildagliptin, employed a mobile phase of buffer and acetonitrile in a gradient elution with a flow rate of 0.8 mL/min. researchgate.net Such an approach could be adapted for the high-resolution analysis of 3-Desamino Acetoxy Sitagliptin.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC can be a valuable alternative to HPLC, particularly for the purification and analysis of chiral compounds and for "green" chromatography due to the reduced use of organic solvents. researchgate.net

In the context of pharmaceutical impurity analysis, SFC has been successfully used for the isolation of impurities for subsequent structural elucidation. For example, an impurity in a Vildagliptin and Metformin combination product was isolated using SFC with a mobile phase of CO2 and a co-solvent mixture of acetonitrile and methanol. researchgate.net This demonstrates the potential of SFC for the preparative isolation of 3-Desamino Acetoxy Sitagliptin for characterization or for use as a reference standard.

Table 3: Illustrative Supercritical Fluid Chromatography (SFC) Conditions for Impurity Isolation

| Parameter | Condition |

| Column | Torus-2-PIC (100 x 19) mm, 5 µm |

| Mobile Phase A | CO2 |

| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |

| Elution Mode | Isocratic (90:10, A:B) |

| Detection | Photodiode Array (PDA) |

This table is based on a method for a different but structurally related pharmaceutical impurity and illustrates a potential starting point for the SFC analysis of 3-Desamino Acetoxy Sitagliptin.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. While direct analysis of the thermally labile and low-volatility 3-Desamino Acetoxy Sitagliptin molecule is not feasible by GC without derivatization, the technique is critical for monitoring volatile byproducts associated with its formation or the synthesis of the parent drug, Sitagliptin. nih.govglobalresearchonline.net These byproducts can include residual solvents, unreacted starting materials, or volatile degradation products.

The methodology typically involves a headspace or direct injection approach coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A GC-MS method, for instance, allows for the separation of volatile components on a capillary column followed by their identification based on their mass spectra. Although a GC-MS method has been developed for Sitagliptin itself after derivatization to increase its volatility, its primary utility in the context of this impurity is for ensuring the purity of the Active Pharmaceutical Ingredient (API) from extraneous volatile substances. nih.govresearchgate.net

Table 1: Typical GC Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting | Purpose |

| Column | Low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | Separation of a wide range of volatile organic compounds. |

| Injector | Split/Splitless | Allows for analysis of samples with varying impurity concentrations. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Enables separation of compounds with different boiling points. |

| Detector | FID or MS | FID for sensitive quantification; MS for definitive identification. |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) provides a high-efficiency separation alternative to chromatography, partitioning analytes based on their charge-to-size ratio in an electric field. nih.govresearchgate.net For 3-Desamino Acetoxy Sitagliptin, which lacks the primary amine group of the parent Sitagliptin, CE offers a unique separation mechanism based on its distinct charge characteristics.

In a Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a buffer solution at a specific pH. mdpi.com The pH of the buffer is crucial as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). A study on the simultaneous determination of Sitagliptin and Metformin by CZE utilized a 60 mM phosphate buffer at pH 4.0, demonstrating the technique's applicability to this class of compounds. nih.govresearchgate.net By optimizing parameters such as buffer composition, applied voltage, and capillary temperature, a method could be developed to effectively separate 3-Desamino Acetoxy Sitagliptin from Sitagliptin and other charged impurities. nih.govmdpi.com

Table 2: Potential Capillary Electrophoresis Method Parameters

| Parameter | Setting | Rationale |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) | Standard for high-efficiency separations. |

| Running Buffer | Phosphate or Borate buffer | Controls pH and analyte charge. |

| Applied Voltage | 15-25 kV (Positive Polarity) | Driving force for electrophoretic migration. |

| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity. |

| Detection | UV at ~210 nm or ~265 nm | Wavelengths suitable for aromatic and carbonyl chromophores. |

Spectroscopic and Spectrometric Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of unknown impurities. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically with an error of <5 ppm), which allows for the determination of a unique elemental formula. acs.orgnih.gov This capability is critical in distinguishing 3-Desamino Acetoxy Sitagliptin from other potential isomers or compounds with the same nominal mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve high resolution.

The choice of ionization source is critical for generating ions of the analyte for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like Sitagliptin and its derivatives. bohrium.commdpi.com It generates ions directly from a solution, minimizing fragmentation. For 3-Desamino Acetoxy Sitagliptin, analysis in positive ion mode would be expected to produce a strong protonated molecule, [M+H]⁺. Studies on Sitagliptin consistently show that ESI in positive mode provides excellent sensitivity. bohrium.commdpi.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a broader range of polarities and is less susceptible to matrix effects than ESI. scienceopen.com While ESI is generally preferred, APCI can be a valuable complementary technique. It has been shown to be more sensitive than ESI for certain nitrosamine (B1359907) impurities in antidiabetic medications, demonstrating its utility in impurity analysis. scienceopen.com

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing and analyzing the fragmentation of a selected precursor ion. The resulting fragmentation pattern serves as a structural fingerprint. For 3-Desamino Acetoxy Sitagliptin, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer.

While specific MS/MS data for 3-Desamino Acetoxy Sitagliptin is not widely published, the fragmentation of Sitagliptin is well-documented. Sitagliptin (m/z 408.3) typically fragments to produce major product ions at m/z 235.1 and 174.0. nih.govresearchgate.netmassbank.eu Based on its structure, the fragmentation of 3-Desamino Acetoxy Sitagliptin would likely involve:

Neutral loss of acetic acid (CH₃COOH, 60 Da).

Cleavage of the bond between the phenyl group and the rest of the molecule.

Characteristic fragmentation of the triazolopiperazine ring system.

Analysis of these pathways allows for confirmation of the core structure and the position of the acetoxy group.

Table 3: Predicted Major MS/MS Fragments for 3-Desamino Acetoxy Sitagliptin

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| [M+H]⁺ | [M+H - 60]⁺ | Acetic Acid (CH₃COOH) | Loss of the acetoxy group. |

| [M+H]⁺ | [C₈H₈F₃]⁺ | C₈H₁₁F₃N₅O₂ | Cleavage yielding the trifluorophenyl ethyl fragment. |

| [M+H]⁺ | [C₈H₁₁N₅O₂]⁺ | C₈H₈F₃ | Cleavage yielding the acetoxy-triazolopiperazine fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, providing unambiguous information about the molecular skeleton and connectivity. nih.govnih.gov A complete assignment of the structure of 3-Desamino Acetoxy Sitagliptin requires a suite of 1D and 2D NMR experiments. acs.orgnih.gov

¹H NMR: Provides information on the chemical environment of protons, their integration (number of protons), and their scalar coupling to neighboring protons.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

By integrating the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the identity and structure of 3-Desamino Acetoxy Sitagliptin. nih.gov

Table 4: NMR Experiments for Structural Elucidation

| Experiment | Purpose | Information Gained |

| ¹H NMR | Proton Analysis | Chemical shift, integration, coupling constants (J-coupling). |

| ¹³C NMR | Carbon Analysis | Number and type of carbon environments (e.g., C, CH, CH₂, CH₃). |

| COSY | ¹H-¹H Connectivity | Identifies adjacent protons within a spin system. |

| HSQC | ¹H-¹³C Direct Correlation | Maps protons to the carbons they are directly bonded to. |

| HMBC | ¹H-¹³C Long-Range Correlation | Establishes connectivity across multiple bonds, linking molecular fragments. |

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the trace-level detection of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for separating 3-Desamino Acetoxy Sitagliptin from the active pharmaceutical ingredient (API) and other related impurities, while simultaneously providing mass information for identification. rsc.orgnih.gov

A reversed-phase HPLC method, similar to those used for Sitagliptin and its impurities, would be effective. ijpsr.com A C18 column with a mobile phase consisting of an aqueous buffer (like ammonium formate) and an organic modifier (like acetonitrile) in a gradient elution mode would likely provide good separation. rsc.org

The mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (like Q-Tof), would be used for detection. ufrgs.brshimadzu.com In positive ion electrospray ionization (ESI+) mode, 3-Desamino Acetoxy Sitagliptin would be expected to produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, yielding characteristic product ions that provide further structural confirmation. researchgate.netlabrulez.com

While 3-Desamino Acetoxy Sitagliptin itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for the detection and quantification of any volatile impurities that may be present from its synthesis. This could include residual solvents or volatile starting materials. For the analysis of non-volatile analytes like Sitagliptin by GC-MS, derivatization is necessary to increase their volatility. For instance, Sitagliptin has been derivatized with N-methyl-trimethylsilyltrifluoroacetamide for GC-MS analysis. nih.govresearchgate.net A similar approach could be developed for 3-Desamino Acetoxy Sitagliptin if required.

LC-NMR and LC-FTIR for Direct Structural Information from Eluents

Hyphenated analytical techniques that couple the separation power of liquid chromatography (LC) with the structural elucidation capabilities of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for the unambiguous identification of impurities.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural characterization of unknown impurities without the need for time-consuming isolation. ijpsr.com For a compound like 3-Desamino Acetoxy Sitagliptin, ¹H-NMR and ¹⁹F-NMR would be particularly informative.

¹H-NMR would provide information on the proton environment within the molecule, helping to confirm the absence of the amino group at the 3-position and the presence of the acetoxy group.

¹⁹F-NMR is a powerful tool for fluorinated compounds like Sitagliptin and its derivatives. rsc.org It would confirm the integrity of the trifluorophenyl and trifluoromethyl groups in the impurity.

The process typically involves either a stop-flow mode, where the chromatographic flow is paused to acquire spectra for a specific peak, or a continuous-flow mode for more abundant analytes. The collected data would reveal key structural features of 3-Desamino Acetoxy Sitagliptin.

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) Spectroscopy

LC-FTIR provides information about the functional groups present in a molecule. nih.gov For 3-Desamino Acetoxy Sitagliptin, an LC-FTIR analysis of the eluent would be expected to show characteristic absorption bands. For instance, the spectrum would likely display:

The absence of N-H stretching vibrations associated with the primary amine group that is present in Sitagliptin.

The presence of a strong carbonyl (C=O) stretching band from the newly introduced acetoxy group, in addition to the existing amide and ketone carbonyls.

Characteristic bands for the triazole ring and the trifluoromethyl group.

By comparing the FTIR spectrum of the impurity with that of the parent drug, Sitagliptin, a clear structural differentiation can be made. researchgate.net

Quantitative Analysis and Validation Parameters

Once characterized, it is crucial to quantify the levels of 3-Desamino Acetoxy Sitagliptin to ensure they are within acceptable limits. This requires the development and validation of a suitable analytical method, typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method. bepls.comglobalresearchonline.net The validation of this method would be performed according to the International Council for Harmonisation (ICH) guidelines. jocpr.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish this for 3-Desamino Acetoxy Sitagliptin, a series of standard solutions of the impurity at different concentrations would be prepared and analyzed.

A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis. For pharmaceutical impurity quantification, a correlation coefficient of >0.99 is generally required.

Table 1: Illustrative Linearity Data for a Sitagliptin-Related Impurity

| Concentration (µg/mL) | Peak Area |

| 0.05 | 1500 |

| 0.10 | 3100 |

| 0.25 | 7600 |

| 0.50 | 15200 |

| 0.75 | 22800 |

| 1.00 | 30500 |

| Correlation Coefficient (r²) | 0.9995 |

This table is for illustrative purposes and based on typical data for Sitagliptin impurities.

The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

LOQ : The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.

These are typically determined from the standard deviation of the response and the slope of the calibration curve. For impurities, it is critical that the LOQ is below the reporting threshold.

Table 2: Representative LOD and LOQ for a Sitagliptin Impurity

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.02 |

| Limit of Quantification (LOQ) | 0.06 |

This table is for illustrative purposes and based on typical data for Sitagliptin impurities. nih.gov

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Accuracy

The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by a recovery study, where a known amount of the impurity standard is spiked into the sample matrix and the percentage of the impurity recovered is calculated.

Table 3: Illustrative Precision and Accuracy Data for a Sitagliptin Impurity

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| 0.1 | 0.098 | 98.0 | 1.8 |

| 0.5 | 0.505 | 101.0 | 1.2 |

| 1.0 | 0.992 | 99.2 | 1.5 |

This table is for illustrative purposes and based on typical data for Sitagliptin impurities. ingentaconnect.com

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria during these variations. ijpsr.com

Mechanistic Studies and Predictive Modeling of 3 Desamino Acetoxy Sitagliptin Formation

Kinetic Analysis of Formation and Degradation Rates

No information is available regarding the kinetic parameters for the formation or degradation of "3-Desamino Acetoxy Sitagliptin (B1680988)."

Computational Chemistry and Molecular Modeling Approaches

There are no published computational studies, including Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations, that investigate the reaction pathways, energetics, or conformational analysis related to "3-Desamino Acetoxy Sitagliptin."

Density Functional Theory (DFT) Calculations for Reaction Pathway Energetics

No DFT calculations concerning the formation energetics of "3-Desamino Acetoxy Sitagliptin" have been reported.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

No molecular dynamics simulations have been performed to analyze the conformation and reactivity leading to the formation of "3-Desamino Acetoxy Sitagliptin."

Investigation of Catalytic Effects on Formation (e.g., pH, metal ions, enzymes)

There is no information on the influence of catalysts such as pH, metal ions, or enzymes on the formation of "3-Desamino Acetoxy Sitagliptin."

Elucidation of Stereochemical Preferences in Formation Reactions

The stereochemistry of "3-Desamino Acetoxy Sitagliptin" and any stereochemical preferences in its formation are not documented in the scientific literature.

While the provided outline could not be followed due to the absence of information on the target compound, research on other Sitagliptin impurities, such as 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin, has been conducted. These studies focus on their synthesis and characterization as process-related impurities or degradation products nih.govacs.orgresearchgate.net.

Future Research Directions and Emerging Methodologies

Exploration of Advanced Separation Techniques for Minor Impurities

The detection and isolation of minor and trace-level impurities present a significant analytical challenge. neopharmlabs.com Traditional chromatographic methods may lack the necessary resolution or sensitivity. Future research will increasingly focus on sophisticated separation techniques to better characterize and quantify impurities such as 3-Desamino Acetoxy Sitagliptin (B1680988).

Key Areas of Advancement:

Supercritical Fluid Chromatography (SFC): SFC is gaining prominence as a powerful purification technique. jocpr.com It utilizes supercritical fluids, like carbon dioxide, as the mobile phase, offering benefits such as faster analysis times, reduced consumption of organic solvents, and superior separation of chiral compounds. jocpr.compharmtech.com The speed of method development and the efficiency of preparative fractionation make SFC a compelling alternative to traditional HPLC for isolating trace impurities. pharmtech.com

Multidimensional Chromatography: Techniques like two-dimensional liquid chromatography (2D-LC) provide enhanced peak capacity and resolution, which is crucial for separating co-eluting impurities in complex mixtures.

Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and requires minimal sample volume. mdpi.com Its ability to provide a more sensitive identification of trace impurities, due to the migration sequence, makes it a valuable tool for chiral and non-chiral separations. mdpi.com

Table 1: Comparison of Advanced Separation Techniques

| Technique | Advantages | Disadvantages | Applicability for Minor Impurities |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Fast analysis, reduced solvent use, effective for chiral separations. jocpr.compharmtech.com | Requires specialized equipment, may not be suitable for all compound types. | High potential for rapid isolation and purification. pharmtech.com |

| Multidimensional LC (e.g., 2D-LC) | Greatly increased peak capacity and resolution. | Complex instrumentation and method development. | Excellent for resolving complex impurity profiles where single-dimension chromatography fails. |

| Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption, fast analysis. mdpi.com | Lower loading capacity, sensitivity can be an issue without specialized detectors. | Very effective for charged analytes and chiral separations at trace levels. mdpi.com |

Integration of Artificial Intelligence and Machine Learning for Impurity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize impurity management. amazonaws.com These technologies can predict the formation of impurities based on reaction conditions and starting materials, enabling a proactive approach to quality control. chemical.aichemical.ai

Emerging Methodologies:

Predictive Algorithms: AI-powered platforms can analyze chemical reactions and predict potential impurity structures with high accuracy, often exceeding 90%. chemical.aichemical.ai These tools can identify potential side reactions, degradation pathways, and by-products that might otherwise be missed. openreview.net

In Silico Impurity Propagation: Researchers are developing AI-assisted approaches to not only predict impurities in a single reaction step but also to track their propagation through multi-step syntheses. openreview.netresearchgate.net This allows for a comprehensive risk assessment of raw materials and their potential to introduce impurities that carry through to the final API. openreview.net

Automated Data Analysis: AI algorithms are being applied to analyze complex analytical data, such as from High-Performance Liquid Chromatography (HPLC), to automatically detect and identify impurity peaks. amazonaws.com This accelerates the process of impurity identification and reduces the reliance on time-consuming manual analysis. amazonaws.comchemical.ai For instance, neural networks and support vector machines have shown high precision in analyzing complex chromatograms. amazonaws.com

Development of Reference Standards and Certified Reference Materials for 3-Desamino Acetoxy Sitagliptin

The accurate quantification of any impurity relies on the availability of high-purity reference standards. acs.org For 3-Desamino Acetoxy Sitagliptin, the development of well-characterized reference materials is a crucial future endeavor.

Key Steps and Importance:

Synthesis and Characterization: The first step involves the deliberate synthesis of 3-Desamino Acetoxy Sitagliptin. Following synthesis, extensive characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required to confirm its structure and purity. nih.gov

Certification: A Certified Reference Material (CRM) is produced under a robust quality system, such as ISO 17034, and is accompanied by a comprehensive certificate of analysis. lgcstandards.com This certificate provides information on the material's purity, identity, and the uncertainty of the certified value.

Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent impurity profiling. worldwidejournals.combiomedres.us The availability of a CRM for 3-Desamino Acetoxy Sitagliptin would enable pharmaceutical manufacturers to accurately validate their analytical methods and ensure their products meet the required quality standards. pharmacompass.com

Green Chemistry Approaches to Impurity Mitigation

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. jocpr.compfizer.cominstituteofsustainabilitystudies.com

Strategies for Impurity Reduction:

Safer Solvents and Reagents: A primary focus of green chemistry is the replacement of hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. jocpr.cominstituteofsustainabilitystudies.com This not only reduces environmental impact but can also alter reaction pathways to minimize the formation of certain impurities.

Catalysis: The use of highly selective catalysts, including biocatalysts (enzymes), can lead to cleaner reactions with higher yields of the desired product and fewer by-products. jocpr.com

Process Optimization: Green chemistry encourages the optimization of reaction conditions (e.g., temperature, pressure) to maximize atom economy and reduce waste. instituteofsustainabilitystudies.comresearchgate.net This inherently leads to a reduction in the formation of process-related impurities. For example, some companies have reported significant waste reduction and improved productivity by implementing green chemistry principles. pfizer.com

By focusing on these future research directions, the pharmaceutical industry can continue to enhance the quality and safety of medicines like sitagliptin, ensuring that even minor impurities such as 3-Desamino Acetoxy Sitagliptin are effectively controlled.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Desamino Acetoxy Sitagliptin, and how can its chiral centers be characterized?

- Methodological Answer : The synthesis of 3-Desamino Acetoxy Sitagliptin involves stereocontrolled approaches to establish its chiral amine group. Early methods required multi-step sequences with low yields (25–52%), but advanced techniques employ Rh-catalyzed reactions to improve enantiomeric excess (e.e. of 97%) and yield (65%) . Characterization of chiral centers is achieved via chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy, validated against pharmacopeial standards. Ensure reproducibility by documenting catalyst ratios, reaction temperatures, and purification protocols in line with ICH guidelines .

Q. How can researchers validate analytical methods for quantifying 3-Desamino Acetoxy Sitagliptin in biological matrices?

- Methodological Answer : Use reverse-phase HPLC or LC-MS/MS with a C18 column and mobile phases optimized for polar metabolites. Validate methods per ICH Q2(R1) criteria: assess linearity (1–100 µg/mL), precision (intra-day CV <5%), and recovery (>90%) using spiked plasma samples . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate results with independent labs to ensure inter-laboratory consistency .

Q. What experimental designs are optimal for assessing the DPP-4 inhibition efficacy of 3-Desamino Acetoxy Sitagliptin in vitro?

- Methodological Answer : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant DPP-4 enzyme assays. Optimize incubation times (30–60 min) and substrate concentrations (10–100 µM) to avoid enzyme saturation. Include positive controls (e.g., sitagliptin) and negative controls (enzyme-free buffers). Calculate IC50 values via non-linear regression (GraphPad Prism) and validate with kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vivo and in vitro studies of 3-Desamino Acetoxy Sitagliptin?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or protein binding. Conduct parallel studies:

- In vitro : Use hepatic microsomes or hepatocytes to assess metabolic clearance.

- In vivo : Perform radiolabeled tracer studies in rodent models to track bioavailability and tissue distribution.

Apply ANCOVA to adjust for covariates like baseline enzyme activity or body weight . Cross-reference results with computational models (e.g., PBPK simulations) to identify mechanistic gaps .

Q. What strategies optimize the enzymatic synthesis of 3-Desamino Acetoxy Sitagliptin for scalable production?

- Methodological Answer : Employ transaminases or imine reductases for asymmetric synthesis under green chemistry principles. Optimize reaction conditions (pH 7–8, 25–37°C) and cofactor recycling systems (e.g., NADH/NAD+ with glucose dehydrogenase). Screen enzyme mutants via directed evolution to enhance catalytic efficiency (kcat/KM >10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>). Validate scalability in bioreactors with real-time monitoring of dissolved oxygen and substrate feed rates .

Q. How should researchers address conflicting safety data in long-term toxicity studies of 3-Desamino Acetoxy Sitagliptin?

- Methodological Answer : Pooled analyses of phase 2B/3 trials (n >6,000 patients) are critical. Use meta-analysis (RevMan or R) to harmonize endpoints like adverse event rates (AEs) and discontinuations. Stratify data by dose, comorbidities, and concomitant medications. For preclinical studies, conduct histopathological assessments in rodent models over 52 weeks, focusing on renal and pancreatic tissues. Apply Fisher’s exact test to compare AE incidence against controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.